ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a phenyl group, and a difluorobenzenesulfonyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-difluorobenzenesulfonyl chloride with an appropriate pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The difluorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ester linkage yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 2,4-Difluorobenzenesulfonyl chloride
Uniqueness
Ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O6S/c1-2-28-19(25)18-15(11-17(24)23(22-18)13-6-4-3-5-7-13)29-30(26,27)16-9-8-12(20)10-14(16)21/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIIAVVWGVUVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.